1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine
Overview
Description
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to an azetidin-3-amine moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The synthesis of this compound typically begins with the bromination of 2-methylphenyl derivatives followed by methylation. The reaction conditions involve the use of brominating agents such as bromine (Br2) in the presence of a catalyst, and methylating agents like methyl iodide (CH3I) under controlled temperature and pressure.
Amination: The final step involves the introduction of the azetidin-3-amine group. This can be achieved through reductive amination, where an amine group is introduced to the intermediate compound using reducing agents such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen-containing functional group.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of a different derivative.
Substitution: Substitution reactions are common, where the bromine atom is replaced by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Bromophenols and other oxygen-containing derivatives.
Reduction Products: Bromoalkanes and other hydrogenated derivatives.
Substitution Products: Hydroxy- and amino-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the binding affinity to these targets, leading to specific biological responses. The azetidin-3-amine group contributes to the compound's ability to modulate biological pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
1-(4-Bromo-2-methylphenyl)ethan-1-amine: Similar structure but lacks the azetidin-3-amine group.
4-Bromo-2-methylacetophenone: Contains a ketone group instead of the amine group.
2-Bromo-1-(4-methylphenyl)ethanone: Another derivative with a different functional group arrangement.
Uniqueness: 1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine stands out due to its unique combination of bromine, methyl, and azetidin-3-amine groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-4-10(12)3-2-9(8)5-14-6-11(13)7-14/h2-4,11H,5-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLNBONZFZYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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